molecular formula C13H19NO B1329595 N,N-Diisopropylbenzamide CAS No. 20383-28-2

N,N-Diisopropylbenzamide

Cat. No. B1329595
CAS RN: 20383-28-2
M. Wt: 205.3 g/mol
InChI Key: UYXMMJPYFKRKKM-UHFFFAOYSA-N
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Description

N,N-Diisopropylbenzamide is a chemical compound that is a derivative of benzamide with diisopropyl functional groups attached to the nitrogen atom. It is a compound of interest in various chemical syntheses and polymerization processes.

Synthesis Analysis

The synthesis of N,N-diisopropylbenzamide derivatives can be achieved through various methods. For instance, the anionic polymerization of 4-vinyl(N,N-diisopropylbenzamide) has been successfully carried out using cumyl potassium and poly-(α-methylstyryl)lithium, resulting in a 'living polymer' with very narrow molecular weight distributions . Additionally, the synthesis of N,N-diisopropyl-4-(1-phenylethenyl)benzamide has been described, which is used for the chain-end functionalization of poly(styryl)lithium, leading to the formation of ω-amidopolystyrene .

Molecular Structure Analysis

The molecular structure of N,N-diisopropylbenzamide derivatives can be characterized by various spectroscopic methods. For example, novel organoantimony and bismuth compounds with an amide moiety have been structurally characterized by NMR, IR, single-crystal X-ray diffraction, and elemental analyses, revealing intramolecular interactions and a pseudo trigonal bipyramidal structure .

Chemical Reactions Analysis

N,N-Diisopropylbenzamide and its derivatives participate in a variety of chemical reactions. For instance, the compound has been used in the anionic synthesis of aromatic amide and carboxyl functionalized polymers, where the amide protecting group can be deprotected by acid hydrolysis to yield aromatic carboxyl chain-end functionalized polystyrene . Additionally, N,N-diisopropylbenzamide derivatives can be involved in radical cyclization reactions to construct heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diisopropylbenzamide derivatives are influenced by their molecular structure. The presence of diisopropyl groups can affect the solubility, boiling point, and melting point of the compound. The reactivity of the benzamide moiety can lead to various chemical transformations, such as the formation of isoquinolinones and indanones through oxidative coupling reactions . The polymerization behavior of these compounds can result in materials with specific properties, such as narrow molecular weight distributions, which are important for applications in materials science .

Scientific Research Applications

4. Directed Cupration

  • Summary of Application: This research discusses the selective deprotometallation of aromatic reagents using alkali metal cuprates. The ability of these synergic bases to effect deprotonation under the influence of a directing group is explored in the context of achieving new and more efficient organic transformations .
  • Methods of Application: The process involves the use of nitrobenzene for the oxidative ligand coupling. The result shows that the methyl ligand is retained by the copper center .
  • Results or Outcomes: The study reported the successful oxidative ligand coupling involving the putative arylcuprate intermediate generated from the deprotometallation of N,N-diisopropylbenzamide .

5. Transition Metal-Free Conditions

  • Summary of Application: This research involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .
  • Methods of Application: The approach involves the use of the readily available base LDA (lithium diisopropylamide) to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
  • Results or Outcomes: The study reported the successful synthesis of α-sulfenylated ketones through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .

6. Pd-Catalyzed Cross-Coupling Reactions

  • Summary of Application: This research involves the treatment of the heteroleptic sodium manganate reagent with N,N-diisopropylbenzamide in a 1:1 stoichiometry in hexane .
  • Methods of Application: The process involves the treatment of the heteroleptic sodium manganate reagent with N,N-diisopropylbenzamide in a 1:1 stoichiometry in hexane .
  • Results or Outcomes: The study did not provide specific results or outcomes for this application .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling N,N-Diisopropylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXMMJPYFKRKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174321
Record name Benzamide, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropylbenzamide

CAS RN

20383-28-2
Record name N,N-Bis(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20383-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-bis(1-methylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20383-28-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis amide 17. The 2,2-dimethyl-N-(4-iodo-3-pyridinyl)propanamide (700 mg, 2.3 mmol) and 2-diisopropylbenzamide boronic acid (1.3 g, 5.2 mmol) were dissolved in DMF. Tetrakis(triphenylphosphine)palladium (133 mg, 0.11 mmol) and 2 M sodium carbonate solution (2.2 mL) were added. The reaction was refluxed at 83° C. for 18 h The mixture was concentrated in vacuo, extracted with EtOAc, washed with brine and dried with sodium sulfate. The crude oil was chromatographed (CH2Cl2, 1%-5% MeOH/CH2Cl2) to obtain 2-[3-2,2-dimethyl-propionylamino)-pyridin-4-yl]-N,N-diisopropylbenzamide as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 9.08 (s, 1 H), 8.64 (s, 1 H), 8.43 (d, 1H), 7.58–7.48 (m, 2 H), 7.40 (dd, 1 H), 7.33 (d, 1 H), 7.24 (dd, 1 H), 3.53–3.36 (m, 2 H), 1.38 (d, 3 H), 1.01 (d, 3 H), 0.97 (s, 9 H), 0.91 (d, 3 H), 0.77 (d, 3 H); MS (ES+)=382.
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
[Compound]
Name
2-diisopropylbenzamide boronic acid
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
133 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
B Molnár, G Simig, B Volk - 2011 - Wiley Online Library
By taking advantage of the N,N‐diisopropylcarbamoyl moiety as a versatile ortho‐directing lithiation group, the preparation of 4,6‐dichloro‐ and 4,6‐difluorophthalides, starting from the …
P Xiao, Z Tang, K Wang, H Chen, Q Guo… - The Journal of …, 2018 - ACS Publications
A sequential one-pot process for chemoselectively reducing sterically demanding N,N-diisopropylamides to aldehydes has been developed. In this reaction, amides are activated with …
Number of citations: 27 pubs.acs.org
E Alonso, DJ Ramón, M Yus - Tetrahedron, 1998 - Elsevier
The reaction of N,N-disubstituted benzamide derivatives 1 with lithium and a catalytic amount of naphthalene (4 mol %) in the presence of carbonyl compounds (Barbier-type conditions) …
Number of citations: 20 www.sciencedirect.com
A Hirao, S Nakahama - Polymer, 1986 - Elsevier
Anionic polymerization of 4-vinyl(N,N-diisopropylbenzamide) (1) was effected with cumyl potassium, poly-(α-methylstyryl)lithium, and -potassium in tetrahydrofuran at −78C. Compound …
Number of citations: 30 www.sciencedirect.com
DR Armstrong, JA Garden, AR Kennedy… - … A European Journal, 2013 - Wiley Online Library
Most recent advances in metallation chemistry have centred on the bulky secondary amide 2,2,6,6‐tetramethylpiperidide (TMP) within mixed metal, often ate, compositions. However, …
SW Coghlan, RL Giles, JAK Howard… - Journal of …, 2005 - Elsevier
Directed ortho-metallation is used to introduce a boron function into N,N-diisopropylbenzamide, resulting in the formation of both borinate and boronate derivatives. N,N-…
Number of citations: 74 www.sciencedirect.com
DJ Parks, WE Piers, M Parvez, R Atencio… - …, 1998 - ACS Publications
Reaction of the highly electrophilic borane B(C 6 F 5 ) 3 with the carbonyl Lewis bases benzaldehyde, acetophenone, ethyl benzoate, and N,N-diisopropylbenzamide led to isolation of …
Number of citations: 199 pubs.acs.org
CM Macaulay, T Ogawa, R McDonald, OL Sydora… - Dalton …, 2019 - pubs.rsc.org
A comparative study of the performance of (PN)M(N(SiMe3)2) (M = Mn, Fe, Co, and Ni) pre-catalysts supported by N-phosphinoamidinate ligation, as well as M(N(SiMe3)2)n (M = Li, Na, …
Number of citations: 13 pubs.rsc.org
U Berg, I Pettersson - Magnetic resonance in chemistry, 1985 - Wiley Online Library
The conformations of the isopropyl groups and the barriers to conformational interconversion in N,N‐diiso‐propylbenzamide (1), and its thio (2) and seleno (3) analogues have been …
AL Liberman-Martin, RG Bergman… - Journal of the American …, 2015 - ACS Publications
Bis(perfluorocatecholato)silane Si(cat F ) 2 was prepared, and stoichiometric binding to Lewis bases was demonstrated with fluoride, triethylphosphine oxide, and N,N′-…
Number of citations: 112 pubs.acs.org

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